

Structural Elucidation of Azepinomycin and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: Azepinomycin

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Introduction

Azepinomycin, a natural product isolated from *Streptomyces* species, has garnered significant interest within the medicinal chemistry community due to its unique heterocyclic structure and notable biological activity. As an antitumor antibiotic and an inhibitor of guanase, it represents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of **Azepinomycin** and its analogs, detailing the experimental methodologies and spectroscopic data that have been pivotal in defining their chemical architecture.

Core Structure of Azepinomycin

Azepinomycin possesses a distinctive fused heterocyclic system, chemically identified as 4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo[4,5-e][1,2]diazepin-8-one. The core structure features an imidazole ring fused to a seven-membered diazepine ring, with a hydroxyl group at the C6 position, which has been shown to be crucial for its biological activity. The IUPAC name for **Azepinomycin** is 6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,2]diazepin-8-one.

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of **Azepinomycin** and its analogs relies on a combination of spectroscopic techniques and synthetic methodologies. While the original

isolation and full spectroscopic data for **Azepinomycin** from *Streptomyces* sp. are not readily available in recent literature, the structural confirmation and characterization of its synthetic counterparts and analogs have been well-documented.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for elucidating the connectivity and stereochemistry of **Azepinomycin** and its derivatives.

- **^1H NMR (Proton NMR):** Provides information on the number of different types of protons and their neighboring environments. Key signals include those for the imidazole proton, the methylene protons of the diazepine ring, and the methine proton at the hydroxyl-bearing carbon.
- **^{13}C NMR (Carbon NMR):** Determines the number of different types of carbon atoms and their chemical environments, including carbonyl, aromatic, and aliphatic carbons.
- **2D NMR Techniques:**
 - **COSY (Correlation Spectroscopy):** Establishes proton-proton coupling networks, helping to piece together fragments of the molecule.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments and assigning quaternary carbons.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry, particularly of substituents on the diazepine ring. For instance, 2D NOESY has been instrumental in determining the absolute stereochemistry of the 6-OH group in synthetic nucleoside analogs of **Azepinomycin**.^[2]

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compounds.

- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information about different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for **Azepinomycin** would include:

- O-H stretching (for the hydroxyl group)
- N-H stretching (for the imidazole and amide groups)
- C=O stretching (for the amide carbonyl group)
- C=N and C=C stretching (for the imidazole ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often characteristic of the chromophoric imidazole ring system.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry. While no specific X-ray crystallographic data for **Azepinomycin** itself is readily available in the reviewed literature, this technique remains the gold standard for structural confirmation of its analogs when suitable crystals can be obtained.

Quantitative Spectroscopic Data

While a consolidated public record of the complete original spectroscopic data for naturally isolated **Azepinomycin** is not currently available, data for its resynthesized form and its analogs have been reported in various studies. The following tables summarize the expected and reported types of data.

Table 1: Key Spectroscopic Data for **Azepinomycin** and Analogs

| Spectroscopic Technique | Type of Information Obtained | Expected/Reported Data for Azepinomycin and Analogs |
|-------------------------|--|---|
| ^1H NMR | Chemical shifts (δ , ppm), coupling constants (J, Hz), integration | Signals corresponding to imidazole CH, diazepine ring CH_2 , CHOH |
| ^{13}C NMR | Chemical shifts (δ , ppm) | Signals for imidazole carbons, diazepine ring carbons, carbonyl carbon |
| HRMS | Exact mass | $\text{C}_6\text{H}_8\text{N}_4\text{O}_2$ (for Azepinomycin) |
| IR | Absorption frequencies (cm^{-1}) | Bands for OH, NH, $\text{C}=\text{O}$, $\text{C}=\text{N}$, $\text{C}=\text{C}$ functional groups |
| UV-Vis | Wavelength of maximum absorbance (λ_{max} , nm) | Absorption maxima characteristic of the imidazo-diazepine core |

Synthesis and Structural Analogs

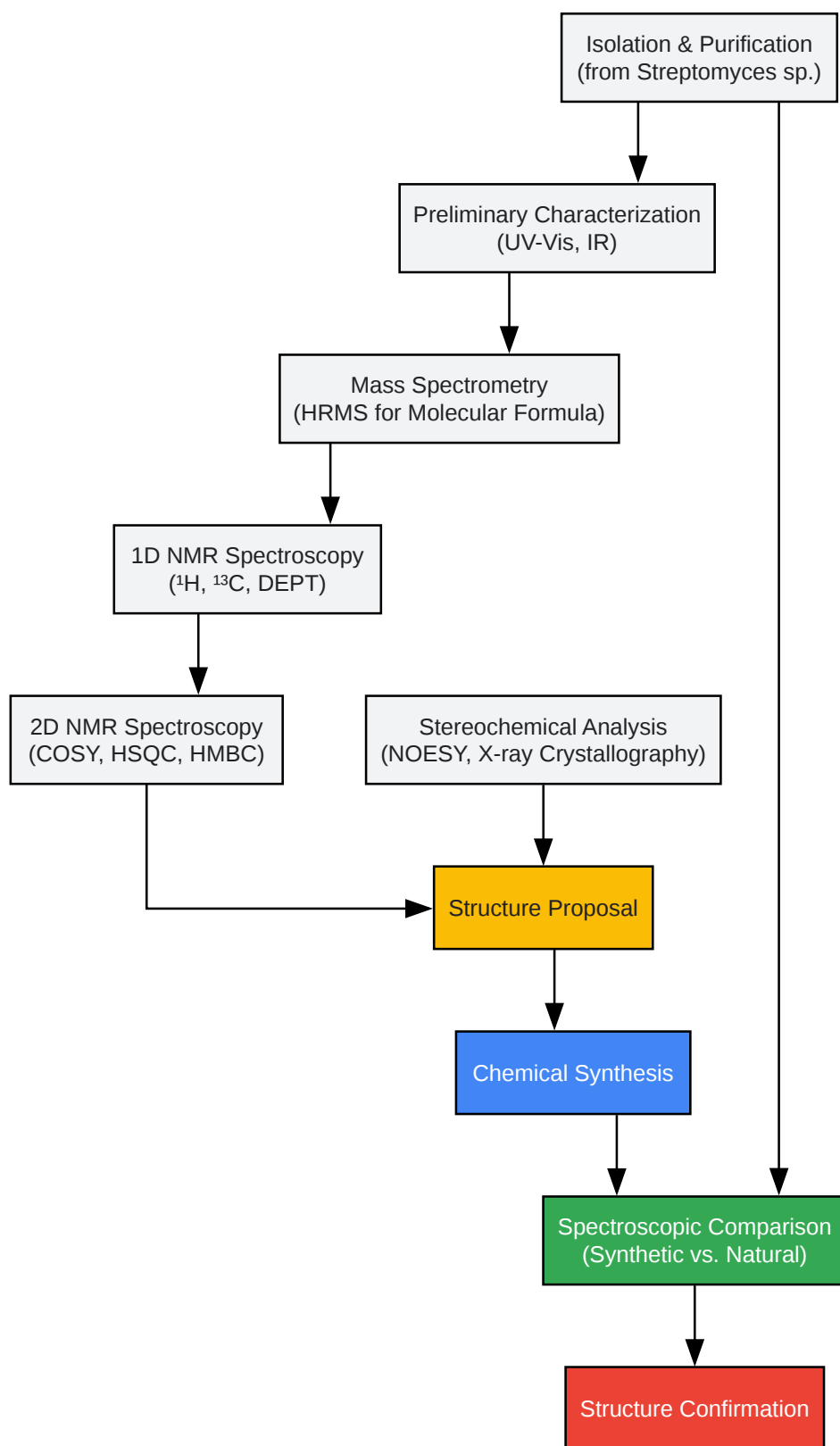
Numerous synthetic routes to **Azepinomycin** and its analogs have been developed, not only to confirm the structure of the natural product but also to explore structure-activity relationships (SAR).[3][4] These synthetic efforts have been crucial in providing material for biological testing and for confirming the spectroscopic assignments.

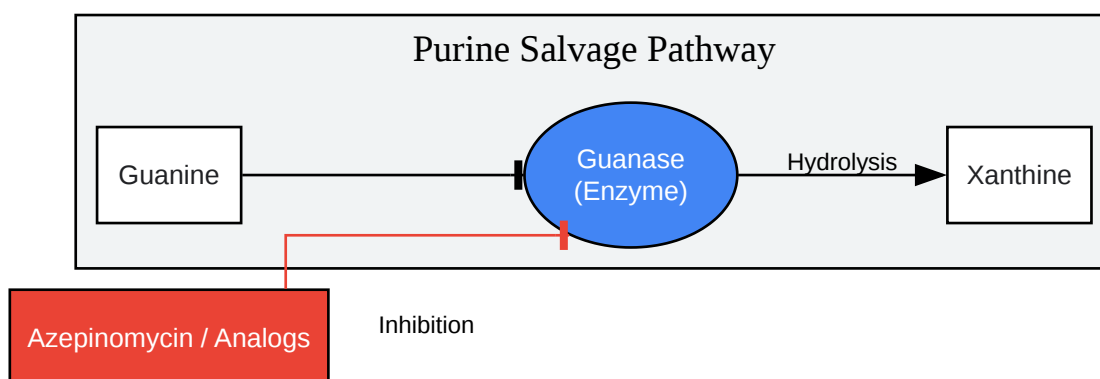
Several analogs of **Azepinomycin** have been synthesized to probe the requirements for its biological activity, particularly as an inhibitor of guanase.[5] Modifications have been made at various positions of the imidazo[4,5-e][1][2]diazepine core.

Visualizing Methodologies and Pathways

General Workflow for Structural Elucidation

The logical flow for determining the structure of a natural product like **Azepinomycin** is outlined below.





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